Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate (SNAC, CAS 203787-91-1) is a first-in-class, FDA-approved (GRAS) chemical permeation enhancer designed to transition macromolecular therapeutics from parenteral to oral administration. Unlike traditional intestinal tight-junction modulators, SNAC operates via a highly localized, multi-modal mechanism specifically in the stomach. It functions by buffering the gastric micro-pH to inhibit pepsin, promoting the monomerization of peptide active pharmaceutical ingredients (APIs), and transiently fluidizing the gastric epithelium to enable transcellular absorption. For pharmaceutical procurement and formulation teams, SNAC represents a clinically validated, scalable excipient that overcomes the fundamental gastrointestinal barriers of acidic degradation and poor mucosal permeability, making it a critical component for oral peptide delivery programs [1].
Substituting SNAC with conventional medium-chain fatty acids like Sodium Caprate (C10) or utilizing the free acid form (NAC) fundamentally compromises oral biologic viability. C10 primarily enhances absorption in the small intestine by opening paracellular tight junctions, a mechanism that is less effective for macromolecules >4 kDa and carries higher risks of gastrointestinal irritation and non-specific bystander absorption. In contrast, SNAC is specifically optimized for gastric absorption; its amphiphilic structure allows it to co-localize with the API in the stomach, creating a transient, high-pH microenvironment that neutralizes pepsin—a protective profile C10 lacks. Furthermore, the sodium salt form (SNAC) is critical for rapid dissolution kinetics compared to the poorly soluble free acid, ensuring that the necessary local concentration and buffering capacity are achieved before gastric emptying disperses the active pharmaceutical ingredient [1].
The primary procurement justification for SNAC is its ability to rescue the bioavailability of orally administered peptides that otherwise suffer complete pre-systemic degradation. In clinical pharmacokinetic models evaluating semaglutide, co-formulation with 300 mg of SNAC achieved a systemic oral bioavailability of 0.4% to 1.0% (mean ~0.8%). In stark contrast, administration of the unformulated peptide without SNAC resulted in negligible (<0.01%) systemic absorption. This quantitative shift from zero viability to a reproducible therapeutic window is what enables the commercial viability of oral GLP-1 receptor agonists[1].
| Evidence Dimension | Oral Bioavailability of Semaglutide |
| Target Compound Data | 0.4% - 1.0% (mean 0.8%) with SNAC co-formulation |
| Comparator Or Baseline | Negligible (<0.01%) absorption without SNAC |
| Quantified Difference | >80-fold increase in systemic exposure |
| Conditions | In vivo human pharmacokinetic modeling (14 mg peptide dose co-formulated with 300 mg SNAC) |
Demonstrates that SNAC is not merely an optimizer, but an absolute requirement for achieving therapeutic plasma levels of oral peptides.
A critical differentiator of SNAC is its ability to protect acid-labile APIs from enzymatic cleavage in the stomach. Upon tablet erosion, SNAC rapidly elevates the localized microenvironmental pH to approximately 5.0. This is a crucial threshold, as the proteolytic activity of pepsin (the primary gastric enzyme) is optimal at pH 1.5–2.0 and becomes negligible above pH 5.0. Standard buffers or intestinal enhancers fail to achieve this localized, transient neutralization without disrupting overall gastric function, allowing SNAC to preserve peptide integrity during the critical absorption window [1].
| Evidence Dimension | Localized Gastric Micro-pH |
| Target Compound Data | Rapid shift to ~pH 5.0 around the dissolving tablet |
| Comparator Or Baseline | Normal fasting gastric fluid (pH 1.5 - 2.0) |
| Quantified Difference | ~3.0 to 3.5 pH unit increase in the immediate API microenvironment |
| Conditions | In vitro/in vivo gastric erosion models |
Proves SNAC's dual-action utility as both a permeation enhancer and an enzymatic protectant, reducing the need for complex enteric coatings.
Unlike paracellular enhancers (e.g., C10) that force open tight junctions and risk bystander toxicity, SNAC facilitates transcellular transport by temporarily modifying the lipid bilayer. Mechanistic studies indicate that SNAC embeds into the gastric epithelial cell membranes, inducing a concentration-dependent 43% increase in hydrophobic core fluidity. This fluidization allows monomeric peptides to slip through the transcellular pathway. Crucially, this process is fully reversible post-absorption, maintaining the integrity of the gastrointestinal barrier [1].
| Evidence Dimension | Hydrophobic Core Fluidity of Gastric Epithelium |
| Target Compound Data | 43% increase in membrane fluidity |
| Comparator Or Baseline | Untreated epithelial membrane (baseline fluidity) |
| Quantified Difference | 43% fluidization enhancement |
| Conditions | In vitro membrane permeability assays / molecular dynamics |
Assures formulators that SNAC enhances permeability safely via the transcellular route, avoiding the toxicity risks associated with tight-junction disruptors.
The efficacy of SNAC as a permeation enhancer is highly dependent on its monomeric state, which is governed by its Critical Micelle Concentration (CMC). Under simulated intestinal conditions (pH 6.8), SNAC exhibits a CMC of 6.26 mM, which further reduces to 3.36 mM in the presence of physiological electrolytes due to counter-ion effects. Conversely, under highly acidic gastric conditions, SNAC resists micellization due to protonation. This environment-responsive behavior dictates that SNAC must be formulated to rapidly dissolve and act in the stomach before transitioning to the intestine where micellization could alter its interaction with the API [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 3.36 mM (at pH 6.8 with electrolytes) |
| Comparator Or Baseline | 6.26 mM (at pH 6.8 without electrolytes) |
| Quantified Difference | 46% reduction in CMC driven by physiological electrolytes |
| Conditions | Conductometry and tensiometry in physiologically relevant pH buffers |
Guides procurement and formulation teams in determining precise dosing and excipient ratios to prevent premature micellization and ensure enhancer efficacy.
Directly leveraging its ability to increase bioavailability from <0.01% to ~0.8% and its localized pH-buffering capacity (shifting micro-pH to 5.0), SNAC is a validated excipient for converting injectable peptide hormones (like semaglutide) into daily oral tablets. It eliminates the need for complex enteric coatings while protecting the API from pepsin degradation [1].
Because SNAC increases hydrophobic core fluidity by 43% without permanently disrupting tight junctions, it is ideal for formulating macromolecules that require safe, rapid, transcellular absorption directly across the gastric mucosa, bypassing the variable transit times and enzymatic environments of the small intestine [1].
SNAC's amphiphilic nature and ability to alter local solution polarity make it highly effective for chaperoning peptides that tend to self-associate. By preventing oligomerization and maintaining the API in its active monomeric form, SNAC ensures the drug remains small enough to diffuse through the fluidized epithelial membrane [1].